molecular formula C5H8BrNO2 B14409833 3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine CAS No. 83224-59-3

3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine

Cat. No.: B14409833
CAS No.: 83224-59-3
M. Wt: 194.03 g/mol
InChI Key: BJUSYCAZNZSUSX-UHFFFAOYSA-N
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Description

3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine is an organic compound that features a bromine atom attached to an ethyl group, which is further connected to a dihydro-1,4,2-dioxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine typically involves the bromination of an ethyl group attached to a dihydro-1,4,2-dioxazine ring. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The reaction conditions usually involve a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products

    Substitution: Products include 3-(1-Hydroxyethyl)-5,6-dihydro-1,4,2-dioxazine, 3-(1-Aminoethyl)-5,6-dihydro-1,4,2-dioxazine.

    Oxidation: Products include 3-(1-Carboxyethyl)-5,6-dihydro-1,4,2-dioxazine.

    Reduction: The major product is 3-Ethyl-5,6-dihydro-1,4,2-dioxazine.

Scientific Research Applications

3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Chloroethyl)-5,6-dihydro-1,4,2-dioxazine
  • 3-(1-Iodoethyl)-5,6-dihydro-1,4,2-dioxazine
  • 3-(1-Fluoroethyl)-5,6-dihydro-1,4,2-dioxazine

Uniqueness

3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic and research applications, distinguishing it from its chloro, iodo, and fluoro counterparts.

Properties

CAS No.

83224-59-3

Molecular Formula

C5H8BrNO2

Molecular Weight

194.03 g/mol

IUPAC Name

3-(1-bromoethyl)-5,6-dihydro-1,4,2-dioxazine

InChI

InChI=1S/C5H8BrNO2/c1-4(6)5-7-9-3-2-8-5/h4H,2-3H2,1H3

InChI Key

BJUSYCAZNZSUSX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOCCO1)Br

Origin of Product

United States

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